molecular formula C17H16O B12591894 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one CAS No. 603126-39-2

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one

Cat. No.: B12591894
CAS No.: 603126-39-2
M. Wt: 236.31 g/mol
InChI Key: YIFVSAQWKUIIMP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring attached to a pent-2-yn-1-one backbone with two methyl groups at the 4th position

Preparation Methods

The synthesis of 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one typically involves the following steps:

    Synthetic Routes: One common method involves the alkylation of naphthalene with a suitable alkyne precursor under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a controlled level to ensure the desired product formation.

    Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, facilitated by reagents such as halogens or nitrating agents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and electrophiles (e.g., Br2). Reactions are often conducted under controlled temperatures and inert atmospheres.

    Major Products: The major products depend on the type of reaction. For example, oxidation yields carboxylic acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

4,4-Dimethyl-1-(naphthalen-1-yl)pent-2-yn-1-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4,4-dimethyl-1-phenyl-pent-2-yn-1-ol and 7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one share structural similarities.

Properties

CAS No.

603126-39-2

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

4,4-dimethyl-1-naphthalen-1-ylpent-2-yn-1-one

InChI

InChI=1S/C17H16O/c1-17(2,3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3

InChI Key

YIFVSAQWKUIIMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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